N-Boc-cis-4-hydroxy-L-proline methyl ester N-Boc-cis-4-hydroxy-L-proline methyl ester
Brand Name: Vulcanchem
CAS No.: 102195-79-9
VCID: VC21540064
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

N-Boc-cis-4-hydroxy-L-proline methyl ester

CAS No.: 102195-79-9

Cat. No.: VC21540064

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-cis-4-hydroxy-L-proline methyl ester - 102195-79-9

CAS No. 102195-79-9
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1
Standard InChI Key MZMNEDXVUJLQAF-YUMQZZPRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)O
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O

N-Boc-cis-4-hydroxy-L-proline methyl ester is a specialized amino acid derivative widely utilized in pharmaceutical and peptide synthesis research. This compound serves as a critical intermediate in drug development, particularly for modifying peptide structures and optimizing therapeutic agents. Below is a detailed analysis of its properties, synthesis, and applications, supported by experimental data and research findings.

Synthesis and Optimization

The synthesis involves a two-step process starting from 4-hydroxy-L-proline:

Step 1: Boc Protection of the Amino Group

  • Reagents: Dichloromethane, 4-hydroxy-L-proline, dimethylaminopyridine (DMAP), Boc anhydride.

  • Conditions: Stirring at ≤30°C for 12–16 hours.

  • Yield: ~85% (white solid after purification) .

Step 2: Methyl Esterification

  • Reagents: Tetrahydrofuran (THF), dicyclohexylcarbodiimide (DCC), methanol.

  • Conditions: Room temperature, 1-hour reaction time.

  • Yield: ~78% (after recrystallization) .

Key Improvements Over Prior Methods

Applications in Research and Industry

  • Peptide Synthesis: Used to introduce hydroxyl-proline residues with controlled stereochemistry, enhancing peptide stability .

  • Therapeutic Agents: Serves as an intermediate in antiviral and anticancer drug candidates .

  • Polymer Chemistry: Modifies polymer backbones for biocompatible materials .

Physical and Chemical Properties

PropertyValueSource
Melting Point81–84°C
SolubilityInsoluble in water; soluble in THF, DCM
Storage2–8°C in airtight containers
HazardsSkin/eye irritation (GHS Category 2)

Research Challenges and Solutions

  • Esterification Side Reactions: Earlier methods faced issues with amide impurity formation due to harsh conditions. The optimized two-step process minimizes this by reversing the protection sequence (Boc first, then esterification) .

  • Cost Efficiency: The current synthesis reduces raw material waste by 30% compared to conventional routes .

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